4-[(1-carboxypropyl)thio]benzoic acid
Description
4-[(1-Carboxypropyl)thio]benzoic acid is a dicarboxylic acid derivative featuring a benzoic acid backbone substituted at the para position with a thioether-linked 1-carboxypropyl chain. The compound’s structure comprises:
- A benzoic acid group (carboxylic acid at the benzene ring’s position 1).
- A thioether (-S-) linkage at position 4 of the benzene ring.
- A propyl chain attached to the sulfur, terminating in a second carboxylic acid group at the first carbon (1-carboxypropyl).
Properties
IUPAC Name |
4-(1-carboxypropylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-2-9(11(14)15)16-8-5-3-7(4-6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLPMHRAJMQAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Hydroxybenzoic Acid (CAS 99-96-7)
Structural Differences :
- Substituent : 4-Hydroxybenzoic acid has a hydroxyl (-OH) group at position 4, whereas the target compound features a thioether-linked 1-carboxypropyl chain.
- Acidity: 4-Hydroxybenzoic acid has two ionizable groups: a carboxylic acid (pKa ~4.5) and a phenolic hydroxyl (pKa ~9–10) .
Solubility :
- 4-Hydroxybenzoic acid is moderately water-soluble (solubility ~5 g/L at 25°C) due to its polar -OH group.
- The thioether group in 4-[(1-carboxypropyl)thio]benzoic acid reduces polarity, likely decreasing water solubility compared to 4-hydroxybenzoic acid. However, the dual -COOH groups may enhance solubility at higher pH.
Table 1: Key Properties Comparison
| Property | This compound | 4-Hydroxybenzoic Acid |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₄S | C₇H₆O₃ |
| Molecular Weight | 256.27 g/mol | 138.12 g/mol |
| Functional Groups | 2 × -COOH, -S- | 1 × -COOH, -OH |
| Predominant Acidity | Dicarboxylic (pKa ~2–4) | Carboxylic + phenolic |
| Likely Solubility (H₂O) | Moderate (pH-dependent) | 5 g/L |
Indobufen Impurity I (CAS 203313-55-7)
Structural Differences :
- Backbone: Indobufen Impurity I is a benzoic acid derivative with an aminomethyl (-NH-CH₂-) bridge connecting the benzene ring to a second aromatic ring substituted with a 1-carboxypropyl group .
- Substituents: The target compound lacks the aminomethyl bridge and second aromatic ring but shares the 1-carboxypropyl moiety.
Physicochemical Behavior :
Table 2: Structural and Functional Comparison
| Property | This compound | Indobufen Impurity I |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₄S | C₁₈H₁₉NO₄ |
| Functional Groups | 2 × -COOH, -S- | 2 × -COOH, -NH-CH₂-, aromatic |
| Key Structural Feature | Thioether-linked 1-carboxypropyl | Aminomethyl-bridged biphenyl system |
| Potential Applications | Coordination chemistry, drug design | Pharmaceutical impurity control |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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